molecular formula C16H17BrO2 B7859684 4-Bromo-3'-iso-propoxybenzhydrol

4-Bromo-3'-iso-propoxybenzhydrol

Cat. No.: B7859684
M. Wt: 321.21 g/mol
InChI Key: DFWRNXQMBOUELG-UHFFFAOYSA-N
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Description

4-Bromo-3’-iso-propoxybenzhydrol is an organic compound with the molecular formula C16H17BrO2 It is a derivative of benzhydrol, where the phenyl ring is substituted with a bromine atom at the 4-position and an iso-propoxy group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-iso-propoxybenzhydrol typically involves the following steps:

    Alkylation: The iso-propoxy group can be introduced via an alkylation reaction. This involves the reaction of the brominated benzhydrol with iso-propyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of 4-Bromo-3’-iso-propoxybenzhydrol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-iso-propoxybenzhydrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3’-iso-propoxybenzhydrol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of 4-Bromo-3’-iso-propoxybenzophenone.

    Reduction: Formation of 3’-iso-propoxybenzhydrol.

    Substitution: Formation of 4-substituted-3’-iso-propoxybenzhydrol derivatives.

Scientific Research Applications

4-Bromo-3’-iso-propoxybenzhydrol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-iso-propoxybenzhydrol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and iso-propoxy group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3’-methoxybenzhydrol: Similar structure but with a methoxy group instead of an iso-propoxy group.

    4-Chloro-3’-iso-propoxybenzhydrol: Similar structure but with a chlorine atom instead of a bromine atom.

    3’-iso-Propoxybenzhydrol: Lacks the bromine atom at the 4-position.

Uniqueness

4-Bromo-3’-iso-propoxybenzhydrol is unique due to the presence of both the bromine atom and the iso-propoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4-bromophenyl)-(3-propan-2-yloxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c1-11(2)19-15-5-3-4-13(10-15)16(18)12-6-8-14(17)9-7-12/h3-11,16,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWRNXQMBOUELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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